Cas no 53347-40-3 (4-Hexyl-3-thiosemicarbazide)
4-Hexyl-3-thiosemicarbazide Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarbothioamide,N-hexyl-
- 4-Hexyl-3-thiosemicarbazide
- 1-amino-3-hexylthiourea
- AKOS013153292
- DTXSID60374719
- SB85937
- MFCD00060599
- A829529
- 4-hexyl-3-thiosemicarbazide, AldrichCPR
- 1-azanyl-3-hexyl-thiourea
- FT-0640152
- SCHEMBL5425987
- JYGCXTZCHMEVCG-UHFFFAOYSA-N
- N-Hexylhydrazinecarbothioamide
- 53347-40-3
- DB-052310
-
- MDL: MFCD00060599
- Inchi: 1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11)
- InChI Key: JYGCXTZCHMEVCG-UHFFFAOYSA-N
- SMILES: S=C(NN)NCCCCCC
Computed Properties
- Exact Mass: 175.11400
- Monoisotopic Mass: 175.11431873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 82.2Ų
Experimental Properties
- Melting Point: 57-60°C
- PSA: 82.17000
- LogP: 2.38660
4-Hexyl-3-thiosemicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056738-1g |
4-Hexyl-3-thiosemicarbazide |
53347-40-3 | 1g |
649CNY | 2021-05-07 | ||
| Fluorochem | 018710-1g |
4-Hexyl-3-thiosemicarbazide |
53347-40-3 | 1g |
£100.00 | 2022-03-01 | ||
| Fluorochem | 018710-2g |
4-Hexyl-3-thiosemicarbazide |
53347-40-3 | 2g |
£29.00 | 2021-07-02 | ||
| Alichem | A250001520-25g |
N-Hexylhydrazinecarbothioamide |
53347-40-3 | 95% | 25g |
$419.10 | 2023-09-01 | |
| TRC | H298060-25mg |
4-Hexyl-3-thiosemicarbazide |
53347-40-3 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H298060-50mg |
4-Hexyl-3-thiosemicarbazide |
53347-40-3 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | H298060-250mg |
4-Hexyl-3-thiosemicarbazide |
53347-40-3 | 250mg |
$ 80.00 | 2022-06-02 | ||
| abcr | AB150826-2 g |
4-Hexyl-3-thiosemicarbazide; 97% |
53347-40-3 | 2 g |
€138.30 | 2023-07-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056738-1g |
4-Hexyl-3-thiosemicarbazide |
53347-40-3 | 1g |
649.0CNY | 2021-07-13 | ||
| abcr | AB150826-2g |
4-Hexyl-3-thiosemicarbazide, 97%; . |
53347-40-3 | 97% | 2g |
€138.30 | 2025-04-18 |
4-Hexyl-3-thiosemicarbazide Suppliers
4-Hexyl-3-thiosemicarbazide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 4-Hexyl-3-thiosemicarbazide
Introduction to 4-Hexyl-3-thiosemicarbazide (CAS No. 53347-40-3)
4-Hexyl-3-thiosemicarbazide, identified by the Chemical Abstracts Service Number (CAS No.) 53347-40-3, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the thiosemicarbazide class, a structural motif known for its versatile biological activities. The presence of a hexyl side chain in its molecular structure contributes to its unique physicochemical properties, making it a promising candidate for further investigation in drug discovery and therapeutic applications.
The chemical structure of 4-Hexyl-3-thiosemicarbazide consists of a central semicarbazide moiety linked to a sulfur atom, which is further connected to a benzene ring at the 3-position. The introduction of the hexyl group at the 4-position enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. These structural features make it an interesting scaffold for developing novel therapeutic agents targeting various biological pathways.
In recent years, 4-Hexyl-3-thiosemicarbazide has been studied for its potential pharmacological effects, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications. Research has demonstrated that thiosemicarbazide derivatives exhibit significant inhibitory activity against several enzymes and receptors involved in pathological processes. For instance, studies have shown that compounds structurally related to 4-Hexyl-3-thiosemicarbazide can modulate inflammatory responses by inhibiting key pro-inflammatory enzymes such as lipoxygenase and cyclooxygenase.
One of the most compelling areas of research involving 4-Hexyl-3-thiosemicarbazide is its potential role in cancer therapy. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The hexyl group appears to enhance the compound's ability to penetrate cellular membranes, thereby increasing its intracellular concentration and efficacy. Furthermore, the sulfur atom in the thiosemicarbazide moiety facilitates redox reactions, which may contribute to its cytotoxic effects against tumor cells.
Another area of interest is the antimicrobial activity of 4-Hexyl-3-thiosemicarbazide. Emerging evidence suggests that this compound can inhibit the growth of multiple drug-resistant bacteria by interfering with bacterial enzyme systems and cell wall synthesis. The structural flexibility provided by the hexyl side chain allows for optimal binding to bacterial targets, enhancing its antimicrobial potency. This makes 4-Hexyl-3-thiosemicarbazide a valuable candidate for developing novel antibiotics or adjunctive therapies to combat resistant bacterial infections.
The synthesis of 4-Hexyl-3-thiosemicarbazide (CAS No. 53347-40-3) typically involves condensation reactions between appropriate precursors under controlled conditions. The introduction of the hexyl group requires careful consideration to ensure regioselectivity and high yield. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for research and commercial purposes.
In conclusion, 4-Hexyl-3-thiosemicarbazide represents a promising compound with diverse biological activities. Its unique structural features, including the hexyl side chain and thiosemicarbazide moiety, contribute to its potential as a therapeutic agent in various medical fields. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical applications. As our understanding of molecular interactions improves, compounds like 4-Hexyl-3-thiosemicarbazide are expected to play a significant role in future drug development strategies.
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